An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,5-dinitrotoluene
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,5-dinitrotoluene
Introduction
4-Methoxy-3,5-dinitrotoluene, also known as 4-methyl-2,6-dinitroanisole, is a nitroaromatic compound with the chemical formula C₈H₈N₂O₅.[1] As a member of the dinitrotoluene family, it holds significant interest for researchers in fields ranging from materials science to drug development. Its structure, featuring a methoxy group and two nitro groups on a toluene backbone, imparts a unique combination of properties that influence its reactivity, solubility, and potential applications. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of energetic materials and specialty chemicals where controlled energy release is a critical factor.[1]
Chemical and Physical Identity
A clear identification of a chemical substance is the foundation of any scientific investigation. The following table summarizes the key identifiers for 4-Methoxy-3,5-dinitrotoluene.
| Identifier | Value |
| IUPAC Name | 1-Methoxy-4-methyl-2,6-dinitrobenzene |
| Synonyms | 4-Methyl-2,6-dinitroanisole, 4-Methoxy-3,5-dinitrotoluene |
| CAS Number | 29455-11-6 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol [1] |
| Chemical Structure |
Tabulated Physicochemical Properties
For ease of reference, the table below summarizes the available and estimated physicochemical properties of 4-Methoxy-3,5-dinitrotoluene.
| Property | Value | Source/Comment |
| Appearance | Light yellow to yellow to green powder/crystal | Tokyo Chemical Industry |
| Melting Point | 124 °C[1] (Range: 122.0 to 126.0 °C) | MySkinRecipes, Tokyo Chemical Industry |
| Boiling Point | Data not available | |
| Solubility | Soluble in Toluene. | Tokyo Chemical Industry |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| LogP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | |
| pKa (Acidic) | 10.5 (Predicted) |
Detailed Discussion of Key Physicochemical Properties
Melting Point and Thermal Stability
Solubility Profile
The solubility of a compound governs its utility in various applications, from reaction chemistry to biological systems. 4-Methoxy-3,5-dinitrotoluene is reported to be soluble in toluene.[2] Based on its structure—a largely nonpolar aromatic ring with polar nitro and methoxy groups—it is expected to be soluble in a range of common organic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in protic solvents like ethanol and methanol is likely to be moderate. Due to the presence of the polar nitro groups, it is expected to have very low solubility in water. Understanding the solubility profile is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. This parameter is of paramount importance in drug development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined LogP value for 4-Methoxy-3,5-dinitrotoluene in the available literature. However, computational models predict a LogP value of approximately 2.1. This value suggests that the compound is moderately lipophilic and would likely exhibit some membrane permeability.
Acidity (pKa)
The pKa of a compound indicates its acidity. While 4-Methoxy-3,5-dinitrotoluene does not possess a classic acidic functional group like a carboxylic acid or a phenol, the protons on the methyl group and the aromatic ring can be acidic under strongly basic conditions, a common feature of nitroaromatic compounds. A predicted pKa value for the most acidic proton is around 10.5, indicating that it is a very weak acid. This property can be relevant in certain chemical reactions and for understanding its behavior in different pH environments.
Experimental Protocols
To ensure scientific integrity and provide practical guidance, this section details standardized, self-validating protocols for determining key physicochemical properties. The causality behind the experimental choices is explained to provide a deeper understanding of the methodology.
Protocol 1: Determination of Melting Point by Capillary Method
The capillary melting point determination is a standard and reliable method for assessing the purity of a crystalline solid.[3][4]
Objective: To determine the melting point range of a solid sample of 4-Methoxy-3,5-dinitrotoluene.
Methodology:
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Sample Preparation: A small amount of the crystalline 4-Methoxy-3,5-dinitrotoluene is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[5]
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Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus should be calibrated using standards with known melting points.
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Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[6]
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.[6]
Causality of Experimental Choices:
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Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.
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Small Sample Size: A small, well-packed sample ensures that the entire sample melts over a narrow temperature range.
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Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[6]
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Calibration: Calibrating the apparatus with known standards ensures the accuracy of the thermometer.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Protocol 2: Qualitative and Semi-Quantitative Solubility Determination
This protocol outlines a systematic approach to determine the solubility of 4-Methoxy-3,5-dinitrotoluene in various solvents.[7][8]
Objective: To assess the solubility of 4-Methoxy-3,5-dinitrotoluene in water, common organic solvents, and aqueous acidic and basic solutions.
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be selected, including water, ethanol, acetone, ethyl acetate, toluene, and hexane.
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Qualitative Assessment: To a small, clean test tube, add approximately 10-20 mg of 4-Methoxy-3,5-dinitrotoluene. Add 1 mL of the chosen solvent.
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Observation: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely. If it dissolves, the compound is classified as "soluble." If some solid remains, it is "partially soluble." If no apparent dissolution occurs, it is "insoluble."
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Semi-Quantitative Assessment (for soluble compounds): If the compound is soluble, add more solute in small, known increments until saturation is reached (i.e., solid material remains undissolved after agitation). This provides a semi-quantitative measure of solubility (e.g., >100 mg/mL).
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Acid/Base Solubility: Test the solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if the compound has any basic or acidic character that would lead to salt formation and increased aqueous solubility.
Causality of Experimental Choices:
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Range of Solvents: Using solvents with a wide range of polarities provides a comprehensive picture of the compound's solubility profile.
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Standardized Ratio: Using a consistent solute-to-solvent ratio allows for comparable results across different solvents.
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Agitation: Agitation increases the surface area of the solute in contact with the solvent, accelerating the dissolution process.
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Acid/Base Testing: This is a classic qualitative analysis technique to identify acidic or basic functional groups.[8]
Workflow for Solubility Determination
Caption: Workflow for the qualitative determination of solubility.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential for toxicity and, in some cases, explosive properties. While specific toxicity data for 4-Methoxy-3,5-dinitrotoluene is limited, the safety precautions for related dinitrotoluenes should be followed.
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[1]
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Toxicity: Dinitrotoluene isomers are generally considered toxic and may have adverse effects on the blood, liver, and nervous system. Handle with the assumption that this compound has similar toxicological properties.
Conclusion
References
-
MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]
- Davies, P., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO-TR-1904.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-12-001.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
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Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Collin College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
